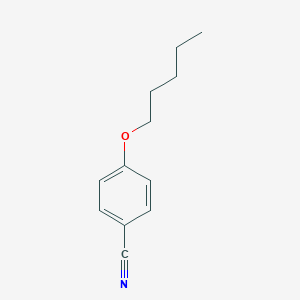

4-(Pentyloxy)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-pentoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLXEJIUCCEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433744 | |

| Record name | 4-n-Pentyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120893-63-2 | |

| Record name | 4-n-Pentyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pentyloxy Benzonitrile and Analogues

Synthetic Routes for 4-(Pentyloxy)benzonitrile via C=C Double Bond Cleavage and Nitrile Formation

A notable strategy for synthesizing nitriles involves the oxidative cleavage of carbon-carbon double (C=C) bonds. nih.gov This approach allows for the conversion of readily available alkenes, such as styrenes, directly into the desired benzonitrile (B105546) products. nih.gov Various metal-free and metal-catalyzed systems have been developed to facilitate this transformation, often utilizing an inorganic ammonia (B1221849) salt as the nitrogen source under mild conditions. nih.govorganic-chemistry.org The reaction's advantages include its operational simplicity and the use of accessible starting materials. organic-chemistry.org For instance, a method using phenyliodonium (B1259483) diacetate (PhI(OAc)2) can effectively mediate the nitrogenation of alkenes through C=C bond cleavage to afford nitriles. nih.gov

Copper(II) acetate (B1210297) (Cu(OAc)2) is a versatile catalyst and reagent in organic synthesis, including reactions that form nitriles. mdpi.com While not always directly involved in C=C bond cleavage for this specific purpose, its role in related transformations underscores its utility. For example, copper-catalyzed systems have been developed for the synthesis of N-arylacetamides from alkyl nitriles. rsc.org More relevantly, cupric acetate can act as a coordinator in the conversion of aldehydes into their corresponding nitriles, where an ammonium (B1175870) salt serves as the nitrogen source and dimethylformamide (DMF) as a carbon source. researchgate.net In some mechanochemical methods, copper acetate is used to facilitate [3 + 2] cycloaddition reactions between azinium-N-imines and nitriles to form heterocyclic products. mdpi.com

N-Bromosuccinimide (NBS) and azidotrimethylsilane (B126382) (TMSN3) are key reagents for the functionalization of alkenes, which can serve as a pathway toward nitrile synthesis. The combination of NBS and TMSN3 is used for the 1,2-bromoazidation of alkenes. researchgate.net This reaction proceeds with high regio- and stereoselectivity, typically yielding anti-1,2-bromoazides. researchgate.net The process involves the electrophilic attack of bromine (from NBS) on the alkene to form a bromonium ion, which is then opened by the azide (B81097) nucleophile. masterorganicchemistry.com

This bromoazidation is a crucial step in a multi-step sequence. The resulting α-bromo azides can be further transformed. While not a direct conversion to a nitrile, these vicinal bromoazides are valuable synthetic intermediates. researchgate.net In related chemistry, phosphorus ylides react with N-halosuccinimides and azidotrimethylsilane to generate haloazidoalkenes, which are precursors to other nitrogen-containing heterocycles. mdpi.com A one-pot reaction involving an alkene, NBS, a nitrile, and TMSN3, catalyzed by a metal triflate like Zn(OTf)2, can be used to synthesize 1,5-disubstituted tetrazoles, demonstrating the utility of this combination of reagents in building complex nitrogen-containing molecules from simple precursors. researchgate.net

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Key parameters for optimization include the choice of solvent, oxidant, temperature, and catalyst. For instance, in related nitrile syntheses from terminal alkynes, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, and 2-picoline-N-oxide was found to be a suitable oxidant. doi.org A specific, high-yield synthesis of this compound has been reported via a cross-coupling approach, which provides insight into effective conditions. rsc.org In this procedure, the reaction of 4-bromobenzonitrile (B114466) with 1-pentanol (B3423595) is implied, catalyzed by a nickel-based system, achieving a high yield. rsc.org

Below is a table summarizing conditions from a reported synthesis of this compound. rsc.org

| Parameter | Condition |

| Reactant 1 | 4-Bromobenzonitrile |

| Reactant 2 | n-Pentanol |

| Catalyst System | NiCl2·6H2O (5 mol%), CdS (20 mol%) |

| Solvent | DMA (N,N-Dimethylacetamide) |

| Yield | 88% |

| Product Form | Colorless oil |

Exploration of Alternative Synthetic Pathways for Benzonitrile Scaffolds

Beyond C=C bond cleavage, other robust methods exist for the synthesis of benzonitriles. These alternative pathways often offer advantages in terms of substrate availability, functional group tolerance, and reaction efficiency.

One of the most common and clean methods for preparing nitriles is the dehydration of aldoximes. rhhz.net This route avoids the use of highly toxic cyanide reagents. researchgate.netnih.gov The reaction can be catalyzed by a wide range of reagents, including various transition metal complexes and mild dehydrating agents. rhhz.netresearchgate.net Recently, enzymatic methods using aldoxime dehydratases have emerged as a sustainable alternative. nih.gov These enzymes exhibit broad substrate tolerance, accepting aliphatic, aromatic, and arylaliphatic aldoximes, and can operate under mild, aqueous conditions. researchgate.netnih.govnih.gov

The general mechanism for chemical dehydration often involves the activation of the oxime's hydroxyl group, followed by elimination to form the nitrile. A variety of systems have been reported to effect this transformation, as shown in the table below.

| Dehydrating System | Reaction Conditions | Reference |

| Triphenylphosphine / N-halosuccinimide | Mild, CH2Cl2, room temperature | rhhz.net |

| Burgess Reagent Analogues | One-pot operation, good to excellent yields | researchgate.net |

| Aldoxime Dehydratases (Enzymatic) | Mild temperature, ambient pressure, aqueous or organic media | researchgate.netnih.govnih.gov |

Modern cross-coupling reactions provide a powerful tool for the formation of aryl nitriles. scholaris.ca These methods typically involve the coupling of an aryl halide or triflate with a cyanide source, or the coupling of an organometallic reagent with a cyanated aromatic ring. scholaris.casnnu.edu.cn Nickel and palladium are the most common transition metals used to catalyze these reactions. researchgate.netuit.no

Nickel-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds and have been applied to the synthesis of α-aryl nitriles. scholaris.cautoronto.ca A significant challenge in these reactions is the potential for the Lewis basic nitrile group to interact with the metal catalyst. scholaris.ca However, the development of specialized ligands and reaction conditions has overcome many of these limitations. A notable synthesis of this compound was achieved with an 88% yield using a heterogeneous photoredox/nickel dual catalysis system, coupling an aryl bromide with an alcohol-derived component. rsc.org This highlights the power of modern catalytic methods to construct complex molecules with high efficiency. rsc.org

Scalability and Green Chemistry Considerations in this compound Synthesis

The industrial production of specialty chemicals like this compound, a key intermediate in liquid crystal displays and other advanced materials, necessitates synthetic routes that are not only efficient and high-yielding but also scalable and environmentally responsible. The transition from laboratory-scale synthesis to large-scale manufacturing introduces challenges related to reaction control, heat management, cost-effectiveness, and waste disposal. Consequently, significant research efforts are directed towards optimizing synthetic protocols in line with the principles of green chemistry.

Scalability

The primary laboratory method for synthesizing this compound is the Williamson ether synthesis, involving the reaction of 4-cyanophenol with an n-pentyl halide (e.g., 1-bromopentane) in the presence of a base. For this process to be viable on an industrial scale, several factors must be optimized.

A crucial technology for scaling up this type of reaction is Phase-Transfer Catalysis (PTC) . phasetransfer.comias.ac.in PTC is particularly effective for reactions between reactants that are soluble in different, immiscible phases, such as the aqueous-soluble inorganic base and the organic-soluble alkyl halide. phasetransfer.com In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the 1-bromopentane (B41390). ias.ac.in This approach offers numerous advantages for large-scale production:

Use of Inexpensive Bases: It allows for the use of cheaper and safer bases like aqueous sodium hydroxide (B78521) or potassium carbonate, avoiding the need for hazardous and expensive reagents like sodium hydride. ias.ac.in

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and atmospheric pressure, reducing energy costs and improving safety. lmu.edu

Improved Reaction Rates and Yields: By bringing the reactants together, PTC significantly increases reaction rates and often leads to higher product yields. phasetransfer.com

Simplified Workup: The catalyst is used in small amounts and can often be recycled, simplifying purification processes. ias.ac.in

For industrial production, transitioning from batch reactors to continuous flow reactors can offer superior control over reaction parameters, enhance safety, and improve consistency and yield. Automated systems can monitor and adjust temperature, pressure, and reagent flow in real-time, which is critical for maintaining optimal conditions in exothermic reactions.

Green Chemistry Considerations

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The application of these principles is paramount in the modern chemical industry.

| Principle Number | Principle Name | Brief Description |

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. nih.gov |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org |

| 6 | Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. acs.org |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.gov |

| 11 | Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. nih.gov |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov |

Applying these principles to the synthesis of this compound highlights several areas for improvement over traditional methods.

| Aspect | Traditional Approach | Green Chemistry Approach |

| Catalyst/Reagent | Stoichiometric amounts of strong, hazardous bases (e.g., NaH, K₂CO₃ in large excess). | Catalytic amounts of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) with aqueous NaOH or K₂CO₃. ias.ac.in |

| Solvents | Use of polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile, which have toxicity concerns. rsc.org | Use of greener solvents like toluene (B28343) or exploring solvent-free conditions. rsc.org Ultrasound has also been shown to substitute for a phase-transfer catalyst in some nucleophilic substitutions, precluding the need for a catalyst and potentially reducing solvent use. acs.org |

| Energy Input | Conventional heating using oil baths, often requiring prolonged reaction times (several hours) at reflux temperatures. mun.ca | Alternative energy sources like microwave or ultrasonic irradiation to accelerate the reaction, significantly reducing time and energy consumption. acs.org |

| Waste | Generation of significant salt by-products and solvent waste. The E-factor (kg waste/kg product) can be high. acs.org | Reduced waste through catalytic processes and solvent recycling. Higher atom economy and lower Process Mass Intensity (PMI). acs.org |

| Alternative Routes | Williamson ether synthesis is common. Other multi-step routes may involve protection/deprotection steps. beilstein-journals.org | Development of one-pot syntheses or cyanide-free routes to nitriles to improve overall efficiency and safety. beilstein-journals.orgorganic-chemistry.org |

The use of phase-transfer catalysis directly addresses Principles 1 (Prevention), 2 (Atom Economy), 5 (Safer Solvents and Auxiliaries), and 9 (Catalysis). By enabling the use of aqueous bases, it reduces the reliance on hazardous anhydrous solvents and dangerous reagents. phasetransfer.com Furthermore, alternative energy sources like microwave and ultrasound irradiation align with Principle 6 (Design for Energy Efficiency) by dramatically shortening reaction times from hours to minutes. acs.org Research into cyanide-free nitrile synthesis, for example, via aerobic oxidative deconstruction of certain precursors, offers a path to avoid highly toxic cyanide reagents, addressing Principle 3 (Less Hazardous Chemical Syntheses). organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 4 Pentyloxy Benzonitrile

Vibrational Spectroscopy Analysis for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of 4-(Pentyloxy)benzonitrile by identifying its constituent functional groups and analyzing its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The spectrum is characterized by several key absorption bands that confirm its structure. A sharp and intense absorption band typically appears in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the ether linkage is confirmed by the C-O-C stretching vibrations, which are typically found in the region of 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

The aromatic nature of the molecule is evidenced by several peaks. The C-H stretching vibrations of the benzene (B151609) ring appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations further confirm the substitution pattern of the aromatic ring. The aliphatic pentyloxy chain is identified by C-H stretching vibrations just below 3000 cm⁻¹ and by CH₂ and CH₃ bending vibrations at approximately 1465 cm⁻¹ and 1380 cm⁻¹. Experimental FTIR spectra for this compound have been recorded using techniques such as neat and Attenuated Total Reflectance (ATR). nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2229 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1607, 1512 |

| Ether (Ar-O-CH₂) | Asymmetric Stretching | ~1255 |

| Ether (CH₂-O-C) | Symmetric Stretching | ~1028 |

Raman and Micro-Raman Spectroscopy for Conformational and Phase Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly effective for analyzing the symmetric vibrations and non-polar bonds within this compound. The nitrile (C≡N) and aromatic ring stretching vibrations are typically strong and easily identifiable in the Raman spectrum. chemicalbook.com This technique is highly sensitive to the molecule's conformation and is widely used in the study of liquid crystals, a class of materials to which many benzonitrile (B105546) derivatives belong. tandfonline.comtandfonline.com

Micro-Raman studies on similar molecules have been used to investigate phase transitions and the self-organization of molecules under different conditions. researchgate.net For this compound, Raman spectroscopy can elucidate changes in the orientation and conformation of the pentyloxy chain and the phenyl ring, which are crucial for understanding its mesomorphic (liquid crystal) behavior. researchgate.net The availability of FT-Raman spectral data for this compound allows for a comprehensive vibrational analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound, providing precise information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Environments

The ¹H NMR spectrum of this compound displays distinct signals for the protons in the aromatic ring and the aliphatic pentyloxy chain. The 1,4-disubstituted (para) aromatic ring gives rise to two sets of doublets, a characteristic AA'BB' system. The protons ortho to the electron-donating pentyloxy group are shielded and appear upfield, while the protons ortho to the electron-withdrawing nitrile group are deshielded and appear downfield.

The aliphatic chain shows five distinct signals. The protons on the carbon directly attached to the ether oxygen (-OCH₂-) are the most deshielded of the chain and appear as a triplet. The terminal methyl group (-CH₃) protons are the most shielded and also appear as a triplet. The remaining three methylene (B1212753) (-CH₂-) groups in the middle of the chain appear as multiplets.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -CN) | ~7.60 | Doublet | 2H |

| Aromatic (ortho to -O) | ~6.95 | Doublet | 2H |

| -OCH₂- | ~4.01 | Triplet | 2H |

| -OCH₂CH ₂- | ~1.82 | Multiplet | 2H |

| -CH₂CH ₂CH₂- | ~1.44 | Multiplet | 4H |

| -CH₃ | ~0.94 | Triplet | 3H |

Note: Predicted values based on analogous structures and standard chemical shift principles.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. Each chemically unique carbon atom produces a distinct signal. The nitrile carbon appears as a sharp, characteristically weak signal in the 118-120 ppm region. youtube.com The aromatic carbons show four distinct signals due to the molecule's symmetry. The carbon atom bearing the pentyloxy group (C-O) is the most deshielded aromatic carbon, appearing around 162 ppm. The carbon bearing the nitrile group (C-CN) is a quaternary carbon and appears significantly upfield, often around 105 ppm.

The five carbons of the pentyloxy chain are observed in the upfield region of the spectrum (< 70 ppm). The carbon attached to the oxygen (-OCH₂-) is the most deshielded of the aliphatic carbons, while the terminal methyl carbon (-CH₃) is the most shielded. The availability of ¹³C NMR spectral data is confirmed in chemical databases. nih.gov

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C -O | ~162.5 |

| Aromatic C -H (ortho to -O) | ~115.2 |

| Aromatic C -H (ortho to -CN) | ~134.1 |

| Aromatic C -CN | ~104.8 |

| -C ≡N | ~119.1 |

| -OC H₂- | ~68.4 |

| -OCH₂C H₂- | ~28.8 |

| -CH₂C H₂CH₂- | ~28.1 |

| -CH₂C H₂CH₃ | ~22.4 |

| -C H₃ | ~14.0 |

Note: Predicted values based on analogous structures and standard chemical shift principles.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through the fragmentation patterns generated upon ionization. The compound has a molecular formula of C₁₂H₁₅NO and a molecular weight of approximately 189.25 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 189. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for ethers involves the cleavage of the C-O bond. For this compound, this can lead to several key fragments. A significant fragmentation involves the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a fragment at m/z 133. Another prominent fragmentation is the cleavage of the pentyl chain, leading to the loss of a pentene molecule (C₅H₁₀), which produces a major fragment ion at m/z 119. nih.gov This fragment corresponds to the stable 4-cyanophenol radical cation. The presence of a fragment at m/z 120 is also noted, likely resulting from the rearrangement and stabilization of related fragments. nih.gov

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₄H₈]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 119 | [M - C₅H₁₀]⁺ (4-Cyanophenol radical cation) |

Data derived from NIST and PubChem mass spectrometry libraries. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Mesophase Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. iaea.orgnih.gov For liquid crystalline materials like this compound, DSC is indispensable for identifying phase transitions, such as melting from a crystalline solid (Cr) to a liquid crystalline mesophase (e.g., nematic, N), and clearing to an isotropic liquid (I). researchgate.netresearchgate.net

The DSC thermogram of a liquid crystal typically shows distinct endothermic peaks corresponding to these transitions upon heating. The temperature at the peak maximum or onset is taken as the transition temperature (T), while the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. mdpi.com These thermodynamic parameters are crucial for defining the temperature range of the mesophase and understanding the molecular ordering and interactions.

In a typical DSC experiment for this compound, the sample is heated and cooled at a controlled rate (e.g., 10 °C/min). The first heating scan is often used to erase the sample's prior thermal history, with the second heating and subsequent cooling curves providing more reproducible data on the material's intrinsic thermal behavior. researchgate.net For compounds in the 4-alkoxybenzonitrile series, transitions from the crystalline state to a nematic or smectic mesophase, and finally to the isotropic liquid, are expected. researchgate.netnih.gov The presence of one or more mesophases is a key characteristic of liquid crystals.

The data obtained from DSC analysis can be compiled into a table to summarize the thermal behavior of the compound.

Interactive Data Table: Illustrative Thermal Transition Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Description |

| Crystal to Nematic (Cr → N) | 35.5 | 38.0 | 18.5 | Melting from solid to nematic liquid crystal phase. |

| Nematic to Isotropic (N → I) | 55.0 | 55.8 | 0.6 | Clearing from the nematic phase to the isotropic liquid. |

Note: The data in this table are illustrative, based on typical values for homologous 4-alkoxybenzonitrile compounds, and serve to demonstrate the type of information derived from a DSC experiment. Actual values may vary based on sample purity and experimental conditions.

The significant difference in enthalpy between the melting and clearing transitions is characteristic of such materials. The Cr → N transition involves the loss of positional order, requiring substantial energy, while the N → I transition involves the loss of only orientational order, which is energetically less demanding.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

Single-Crystal XRD

Single-crystal X-ray diffraction offers the most precise and unambiguous determination of a molecule's three-dimensional structure. A suitable single crystal of this compound, typically 0.1-0.2 mm in size, is mounted and rotated in a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector, and the intensities and positions of these reflections are used to solve and refine the crystal structure.

The refined structure reveals the conformation of the molecule, including the planarity of the benzonitrile group and the conformation of the pentyloxy chain. It also shows how molecules pack together in the solid state, identifying intermolecular interactions like C–H···N or π–π stacking that stabilize the crystal lattice. researchgate.net For liquid crystal precursors, the packing arrangement in the crystalline state can provide insights into the nature of the mesophases formed upon heating.

Powder XRD

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained or for routine phase identification. The sample is ground into a fine powder, which contains a vast number of tiny, randomly oriented crystallites. When exposed to an X-ray beam, the powder produces a characteristic diffraction pattern of concentric rings, which are recorded as intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for the crystalline phase. While PXRD does not typically yield the detailed atomic coordinates that single-crystal XRD does, it is invaluable for identifying crystalline phases, determining phase purity, and calculating lattice parameters.

The crystallographic data obtained from a single-crystal XRD experiment for a compound like this compound would be presented in a standardized format.

Interactive Data Table: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value | Description |

| Chemical Formula | C₁₂H₁₅NO | The elemental composition of the molecule. |

| Formula Weight | 189.25 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at 90°. |

| Space Group | P2₁2₁2₁ | The symmetry group describing the arrangement of molecules in the unit cell. |

| a (Å) | 5.85 | Unit cell dimension along the a-axis. |

| b (Å) | 7.90 | Unit cell dimension along the b-axis. |

| c (Å) | 22.45 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 90 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 1036.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.212 | The calculated density of the crystal. |

Note: This table presents hypothetical yet representative crystallographic data for this compound, illustrating the parameters obtained from a single-crystal XRD analysis. The orthorhombic system is a common crystal system for such organic molecules.

Electronic Structure and Computational Investigations of 4 Pentyloxy Benzonitrile

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement, or conformation, of a molecule. These computations systematically explore a molecule's potential energy surface to locate energy minima, which correspond to stable structural isomers or conformers. The process, known as geometry optimization, adjusts the molecule's bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. pku.edu.cn

For 4-(Pentyloxy)benzonitrile, this process would reveal the preferred orientation of the flexible pentyloxy tail relative to the rigid benzonitrile (B105546) group. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and basis sets like 6-311++G(d,p), are commonly employed for this purpose. nsf.govresearchgate.net The calculations would confirm the planarity of the benzene (B151609) ring and the linear geometry of the nitrile group, while establishing the lowest-energy conformer of the pentyloxy chain, which typically adopts a staggered, all-trans arrangement to minimize steric hindrance. The stability of the molecule is directly related to this optimized, low-energy structure.

The output of these calculations provides precise data on the molecule's geometric parameters.

Table 1: Predicted Geometric Parameters for this compound from Geometry Optimization

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C≡N (Nitrile) | ~1.15 Å | |

| C-C (Aromatic Ring) | ~1.39 - 1.40 Å | |

| C-CN (Ring-Nitrile) | ~1.45 Å | |

| C-O (Aromatic-Ether) | ~1.36 Å | |

| O-CH₂ (Ether-Alkyl) | ~1.43 Å | |

| C-C (Alkyl Chain) | ~1.53 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| C-H (Alkyl) | ~1.09 Å | |

| **Bond Angles (°) ** | ||

| C-C-C (Aromatic Ring) | ~120° | |

| C-C≡N | ~180° | |

| C-O-C (Ether Linkage) | ~118° | |

| H-C-H (Alkyl Chain) | ~109.5° |

Note: These values are typical and can vary slightly depending on the computational method and basis set used.

Density Functional Theory (DFT) Studies for Electronic Properties and Spectroscopic Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. uzh.ch It provides a balance between accuracy and computational cost, making it suitable for molecules of the size of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transition properties. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net For this compound, DFT calculations can predict the energies of these orbitals. The analysis would likely show that the HOMO is primarily distributed over the electron-rich pentyloxy group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing benzonitrile portion of the molecule. This separation facilitates intramolecular charge transfer upon electronic excitation. The calculated energy gap can often be correlated with experimental data from techniques like cyclic voltammetry. upb.ro

Table 2: Representative DFT-Calculated Electronic Properties for this compound

| Property | Predicted Energy Value (eV) | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates electronic excitability, chemical reactivity, and kinetic stability. researchgate.net |

Note: Values are illustrative and depend on the chosen DFT functional, basis set, and consideration of solvent effects.

A Molecular Electrostatic Potential (MEP or ESP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. The map is color-coded: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of near-zero or intermediate potential. walisongo.ac.idresearchgate.net

For this compound, an MEP map would show:

Intense Red Region: Located around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a primary site for hydrogen bonding or coordination.

Moderate Red/Yellow Region: Associated with the oxygen atom of the pentyloxy group.

Blue/Green Regions: Distributed around the hydrogen atoms of the benzene ring and the alkyl chain, indicating their slightly electropositive character.

This visualization confirms the molecule's polarity, with the nitrile end being strongly electronegative and the alkyl tail being nonpolar.

Table 3: Predicted Electrostatic Potential at Key Molecular Regions

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Implied Reactivity |

| Nitrile Nitrogen Atom | -25 to -35 | Strong nucleophilic character; site for electrophilic attack or hydrogen bond acceptance. |

| Ether Oxygen Atom | -15 to -25 | Nucleophilic character. |

| Aromatic Hydrogens | +10 to +20 | Mildly electrophilic character. |

| Alkyl Chain | 0 to +10 | Largely nonpolar and unreactive. |

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, translational and rotational motion, and interactions within a bulk phase.

For a molecule like this compound, which is a component of liquid crystals, MD simulations are particularly useful for studying its behavior in different phases (e.g., isotropic, nematic). tandfonline.com Simulations on analogous molecules have shown that electrostatic interactions are decisive in influencing local molecular packing and phase transition temperatures. tandfonline.com MD studies can analyze properties such as:

Conformational Flexibility: How the pentyloxy tail flexes and rotates in a condensed phase.

Order Parameter: The degree of orientational order in a liquid crystal phase.

Translational Diffusion: How the molecule moves through the bulk material.

Local Molecular Packing: How neighboring molecules arrange themselves relative to one another.

These simulations help bridge the gap between the properties of a single molecule and the macroscopic behavior of the material.

Modeling of Spectroscopic Data based on Computational Parameters

Computational chemistry offers the ability to predict various types of spectra, which can then be compared with experimental results for validation of the theoretical model. chemrxiv.org For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra.

The process involves performing a frequency calculation on the optimized geometry of the molecule. The output provides a list of vibrational modes and their corresponding frequencies and intensities. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models, but they can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.net This comparison helps in assigning specific absorption bands in an experimental spectrum to particular molecular motions.

Table 4: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Typical Calculated Frequency (Scaled) | Typical Experimental Range |

| C≡N Stretch | Nitrile | ~2230 cm⁻¹ | 2220 - 2240 cm⁻¹ |

| Aromatic C=C Stretch | Benzene Ring | ~1605 cm⁻¹, ~1500 cm⁻¹ | 1610 - 1585 cm⁻¹, 1510 - 1480 cm⁻¹ |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1255 cm⁻¹ | 1270 - 1230 cm⁻¹ |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1030 cm⁻¹ | 1050 - 1020 cm⁻¹ |

| sp² C-H Stretch | Aromatic Ring | ~3050 cm⁻¹ | 3100 - 3000 cm⁻¹ |

| sp³ C-H Stretch | Alkyl Chain | ~2950 cm⁻¹, ~2870 cm⁻¹ | 2975 - 2950 cm⁻¹, 2880 - 2860 cm⁻¹ |

Note: Calculated frequencies are illustrative and based on typical DFT performance after scaling. Experimental ranges are standard for these functional groups.

Intermolecular Interactions and Supramolecular Assembly in 4 Pentyloxy Benzonitrile Systems

Hydrogen Bonding Networks Involving the Nitrile Group and Alkoxy Chain

While lacking conventional hydrogen bond donors like -OH or -NH groups, the molecular structure of 4-(pentyloxy)benzonitrile facilitates the formation of extensive networks of weak hydrogen bonds. These interactions primarily involve the electronegative nitrogen atom of the nitrile group and the oxygen atom of the alkoxy chain acting as acceptors, with hydrogen atoms attached to carbon atoms serving as donors.

In the crystal lattice of compounds structurally related to this compound, such as other 4-alkoxybenzonitriles, weak intermolecular C-H···N hydrogen bonds are crucial for stabilizing the structure. researchgate.net Aromatic protons from the benzene (B151609) ring and aliphatic protons from the pentyloxy chain of neighboring molecules can interact with the nitrogen atom of the cyano group. These interactions often link molecules into chains or more complex motifs. For instance, in similar benzonitrile (B105546) derivatives, C-H···N interactions are observed to connect molecules into dimeric units or one-dimensional chains. researchgate.net

Van der Waals and Dispersion Forces in Crystal Packing

In the crystal structures of related long-chain alkoxy compounds, molecules often arrange in an antiparallel fashion, allowing for the interdigitation of the aliphatic tails. researchgate.net This arrangement maximizes the surface area contact between adjacent chains, thereby strengthening the dispersion force interactions. These forces are the primary contributors to the H···H contacts observed in Hirshfeld surface analysis, which typically represent the largest portion of intermolecular contacts in such organic crystals. nih.gov

π-π Stacking Interactions in Aromatic Systems

The presence of the electron-rich benzene ring in this compound facilitates π-π stacking interactions, which are a critical component of its supramolecular assembly. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. In many aromatic nitrile compounds, molecules arrange in a parallel-displaced or offset stacking configuration to stabilize the crystal structure. nih.govnih.gov

This offset arrangement, where the rings are parallel but not perfectly cofacial, mitigates electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.6 to 4.0 Å. mdpi.com These stacking interactions often lead to the formation of columnar or layered structures, which are further stabilized by the hydrogen bonds and van der Waals forces connecting adjacent stacks. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of van der Waals radii, typically corresponding to hydrogen bonds, while white and blue regions represent contacts near and longer than the van der Waals separation, respectively. mdpi.comnih.gov

For organic molecules like this compound, the fingerprint plot can be decomposed to show the percentage contribution of specific atom-pair contacts. While specific data for this compound is not available, analysis of closely related structures provides a representative distribution of these interactions.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Similar Phthalonitrile Derivative. nih.gov

| Interaction Type | Contribution (%) | Description |

| H···H | 28.7% | Represents van der Waals and dispersion forces, primarily from aliphatic chains and aromatic rings. |

| C···H/H···C | 27.1% | Associated with weak C-H···π interactions and general van der Waals contacts. |

| N···H/H···N | 26.4% | Characterized by sharp spikes, indicating strong C-H···N hydrogen bonding interactions. |

| C···C | 6.0% | Corresponds to π-π stacking interactions between aromatic rings. |

| O···H/H···O | 3.7% | Indicates the presence of weak C-H···O hydrogen bonds involving the alkoxy group. |

| C···N/N···C | 6.1% | Contacts involving the nitrile carbon and nitrogen atoms. |

Note: Data is based on 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate and serves as a representative example of the types and magnitudes of interactions expected in this compound. nih.gov

Influence of Intermolecular Interactions on Crystal Structure and Polymorphism

The final crystal structure of this compound is the result of a delicate thermodynamic balance between the different types of intermolecular interactions. The directional nature of C-H···N and C-H···O hydrogen bonds, combined with the less directional π-π stacking and van der Waals forces, directs the self-assembly of molecules into a specific, low-energy packing arrangement. researchgate.net

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in rigid organic molecules governed by subtle variations in these intermolecular forces. researchgate.netresearchgate.net Different crystallization conditions (e.g., solvent, temperature, pressure) can favor different sets of intermolecular contacts, leading to the formation of distinct polymorphs with varying physical properties such as melting point, solubility, and stability. The competition between a more favorable hydrogen bonding scheme and a more efficient packing arrangement for van der Waals interactions can be a driving force for polymorphism in such systems. researchgate.net

Mesophase Behavior and Liquid Crystalline Properties of 4 Pentyloxy Benzonitrile and Analogues

Phase Transitions and Mesophase Identification by Thermal Analysis

4-(Pentyloxy)benzonitrile, also known as 4'-pentyloxy-4-biphenylcarbonitrile or 5OCB, is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The investigation of these phase transitions is primarily conducted using thermal analysis techniques, with Differential Scanning Calorimetry (DSC) being a principal method. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of transition temperatures and their associated enthalpy changes (ΔH).

For the homologous series of 4-n-alkoxy-4'-cyanobiphenyls (nOCB), the phase behavior is well-documented. Members with shorter alkoxy chains, including this compound (n=5), typically exhibit a simple phase sequence on heating: from a crystalline solid (Cr) to a nematic (N) liquid crystal phase, and finally to an isotropic (I) liquid. oup.com Specifically, this compound (5OCB) shows a liquid crystalline phase within the temperature range of 47°C to 67.5°C. sigmaaldrich.com Upon heating, it transitions from its crystalline state to the nematic phase, and upon further heating, it becomes an isotropic liquid at the clearing point.

DSC thermograms for these transitions show distinct endothermic peaks. The Cr-N transition is characterized by a sharp, high-enthalpy peak corresponding to melting, while the N-I transition has a significantly smaller enthalpy change, which is a characteristic feature of this first-order phase transition. aps.org High-resolution studies, such as those performed by adiabatic scanning calorimetry on other members of the nOCB series like 8OCB and 9OCB, provide detailed insight into the nature of these transitions, revealing latent heats and any two-phase regions. aps.org

The phase sequence for the nOCB series is as follows:

n = 1-7: Crystal -> Nematic -> Isotropic

n = 8, 9: Crystal -> Smectic A -> Nematic -> Isotropic oup.com

n ≥ 10: Crystal -> Smectic A -> Isotropic oup.com

This demonstrates that while 5OCB is purely nematogenic, longer alkoxy chains in the homologous series promote the formation of more ordered smectic phases. oup.com

Phase Transition Temperatures for selected 4-n-alkoxy-4'-cyanobiphenyls (nOCB)

| Compound (n) | Cr-N or Cr-SmA Transition (°C) | SmA-N Transition (°C) | N-I Transition (Clearing Point) (°C) | Reference |

|---|---|---|---|---|

| 5OCB | 47.0 | N/A | 67.5 | sigmaaldrich.com |

| 6OCB | 57.0 | N/A | 76.0 | nih.gov |

| 7OCB | 54.0 | N/A | 75.0 | oup.com |

| 8OCB | 54.5 | 67.0 | 80.0 | aps.org |

| 9OCB | 64.0 | 77.8 | 80.0 | aps.org |

Optical Microscopy for Textural Analysis of Mesophases

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal mesophases based on their unique optical textures. mdpi.com When a nematic phase, such as that of this compound, is observed between crossed polarizers, it exhibits characteristic textures that arise from the alignment of the director (the average local molecular orientation) and its defects.

The most common texture for a nematic phase is the schlieren texture . whiterose.ac.uk This texture is characterized by dark brushes or lines that correspond to regions where the director is aligned parallel to the polarizer or analyzer. These brushes emanate from point-like defects known as disclinations or singularities. whiterose.ac.uk Photomicrographs of closely related cyanobiphenyl compounds like 5CB clearly show this schlieren texture. tandfonline.com Other textures observed for nematic phases include the threaded and marbled textures. whiterose.ac.uk While 5CB is noted for its schlieren texture, 5OCB has been observed to form a multidomain texture composed of oriented stripes, which is influenced by flow when filling the observation cell. electronicsandbooks.com

Structure-Property Relationships in Pentyloxy-Substituted Benzonitrile (B105546) Mesogens

The liquid crystalline properties of benzonitrile derivatives are highly dependent on their molecular structure. The relationship between the molecular architecture and the resulting mesophase behavior is critical for designing materials with specific properties.

The length of the flexible alkoxy chain (—O(CH₂)ₙ₋₁CH₃) has a profound effect on the stability and type of mesophase in the 4-alkoxy-4'-cyanobiphenyl homologous series. As the chain length increases, the intermolecular forces, particularly the van der Waals interactions between the chains, become more significant.

For the nOCB series, shorter chains (n=1-7) exclusively favor the formation of the nematic phase. oup.com As the chain length increases beyond seven carbons (n≥8), a more ordered smectic A (SmA) phase emerges. oup.comaps.org In the SmA phase, the molecules are arranged in layers in addition to having the orientational order of the nematic phase. For homologues with very long chains (n≥10), the nematic phase is suppressed entirely, and the material transitions directly from the smectic A phase to the isotropic liquid. oup.com

This trend is driven by the increasing ratio of lateral to terminal attractions between molecules as the alkoxy chain grows. The longer, flexible chains promote a layered arrangement, stabilizing the smectic phase. tandfonline.com The clearing temperature (the nematic-to-isotropic transition temperature, TN-I) also varies with chain length, often exhibiting an "odd-even" effect where homologues with an even number of atoms in the chain have higher clearing points than those with an odd number.

Structural isomerism, specifically the position of the pentyloxy group on the benzonitrile core, has a drastic impact on mesomorphic behavior. science-revision.co.uklibretexts.org Liquid crystals based on the benzonitrile moiety, like this compound, rely on a highly anisotropic, elongated molecular shape to form stable mesophases. This shape is achieved when the substituents are in the para (1,4) positions on the benzene (B151609) rings, which maximizes the length-to-breadth ratio of the molecule.

If the pentyloxy group were moved to the ortho (1,2) or meta (1,3) position, the linearity of the molecule would be disrupted. rsc.org This "bent" or "kinked" shape sterically hinders the parallel alignment required for the formation of both nematic and smectic phases. The change in substituent position alters the molecular packing and reduces the anisotropy of the intermolecular interactions, which are the driving forces for liquid crystal phase formation. alibaba.comrsc.org Consequently, positional isomers other than the 4-substituted one are not expected to exhibit the thermotropic liquid crystalline behavior seen in this compound.

Birefringence and Optical Anisotropy in Liquid Crystalline Phases

The orientational order of molecules in a liquid crystal phase leads to anisotropy in its optical properties. A key parameter is birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. iphy.ac.cn this compound, like other cyanobiphenyls, is a uniaxial material with positive birefringence (nₑ > nₒ).

The refractive indices of 5OCB have been studied experimentally as a function of temperature. icm.edu.plscispace.com As the temperature increases within the nematic phase, the degree of molecular order decreases, causing nₑ to decrease and nₒ to increase. This leads to a reduction in the birefringence, which ultimately falls to zero at the nematic-isotropic transition temperature. icm.edu.plscispace.com

Temperature Dependence of Refractive Indices and Birefringence for this compound (5OCB) at 633 nm

| Temperature (°C) | nₒ (Ordinary Refractive Index) | nₑ (Extraordinary Refractive Index) | Δn (Birefringence) | Reference |

|---|---|---|---|---|

| 50 | 1.528 | 1.710 | 0.182 | scispace.com |

| 55 | 1.532 | 1.698 | 0.166 | scispace.com |

| 60 | 1.539 | 1.682 | 0.143 | scispace.com |

| 65 | 1.550 | 1.660 | 0.110 | scispace.com |

Data extracted from graphical representations in the cited source. scispace.com

Dielectric Properties and Anisotropy in this compound-Containing Liquid Crystal Mixtures

The dielectric properties of liquid crystals are also anisotropic and are crucial for their application in display devices. The key parameter is the dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the director (Δε = ε_∥ - ε_⊥). mdpi.com

The this compound molecule possesses a large permanent dipole moment associated with the terminal cyano (-C≡N) group, which is aligned along the long molecular axis. This structural feature results in a large, positive dielectric anisotropy (ε_∥ > ε_⊥). researchgate.net This property allows the orientation of the liquid crystal molecules to be controlled by an external electric field, which is the fundamental principle behind most liquid crystal displays (LCDs).

Frequency and Temperature Dependence of Dielectric Permittivity

The dielectric properties of liquid crystals like this compound are anisotropic and are described by the complex dielectric permittivity, ε*(ω) = ε'(ω) - iε''(ω), where ε' is the dielectric permittivity and ε'' is the dielectric loss. researchgate.net The permittivity is highly dependent on the frequency of the applied electric field and the temperature of the sample, which influences its liquid crystalline phase. nih.gov

In calamitic (rod-like) liquid crystals such as the nOCB series, the dielectric permittivity is measured in two principal directions: parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (the average direction of molecular alignment). researchgate.net The difference between these two, Δε = ε∥ - ε⊥, is the dielectric anisotropy, a crucial parameter for display applications. researchgate.net For the nOCB family, the strong cyano group results in a large positive dielectric anisotropy. researchgate.net

Frequency Dependence: At low frequencies, both components of the permittivity (ε∥ and ε⊥) are relatively high due to the contributions of various polarization mechanisms. ekb.eg As the frequency increases, the dielectric permittivity typically decreases. nih.gov This phenomenon, known as dielectric dispersion, occurs because the different polarization mechanisms cease to contribute at higher frequencies. swst.org In liquid crystals like 5OCB (4'-pentyloxy-4-biphenylcarbonitrile), a close analogue of this compound, a pronounced relaxation spectrum is observed in the MHz frequency range for the parallel component (ε∥) due to the hindered rotation of the molecules around their short axis. researchgate.net This low-frequency (l.f.) process is characteristic of molecules with a strong longitudinal dipole moment. researchgate.net The dielectric loss (ε'') shows a corresponding peak at the relaxation frequency. researchgate.net This behavior can be attributed to a Maxwell-Wagner type of polarization, which is common in materials with interfacial layers like grain boundaries. nih.gov

Temperature Dependence: Temperature significantly affects the dielectric permittivity by altering the phase of the material, the order parameter, and the mobility of the molecules. ekb.egswst.org In the nematic phase, as the temperature increases towards the nematic-isotropic transition temperature (T_NI), the parallel permittivity (ε∥) tends to decrease while the perpendicular component (ε⊥) often increases slightly. researchgate.net Consequently, the dielectric anisotropy (Δε) decreases with increasing temperature. In the isotropic phase, where the molecules are randomly oriented, the dielectric permittivity (ε_iso) is independent of direction. researchgate.net

Research on the homologous series of n-alkyloxy-cyanobiphenyls (nOCB) provides specific data on these dependencies. The static permittivity and activation energy for molecular rotation vary systematically with the length of the alkyloxy chain.

Table 1: Activation Enthalpy for Dielectric Relaxation of 5OCB This table presents the activation enthalpy (ΔH), which represents the energy barrier that molecules must overcome to reorient, for different relaxation processes in various phases of 5OCB, a close analogue of this compound. The data is derived from dielectric relaxation studies. researchgate.net

| Phase | Molecular Motion | Activation Enthalpy (kJ/mol) |

| Nematic | Rotation around short axis ( | |

| Nematic | Rotation around long axis (⊥) | 33 |

| Isotropic | Isotropic relaxation | 45.1 |

Molecular Reorientational Dynamics in Electric Fields

The application of an external electric field to a liquid crystal sample induces a torque on the molecules due to their dielectric anisotropy, causing them to reorient. aps.org The dynamics of this reorientation are governed by several factors, including the strength of the electric field, the viscoelastic properties of the material, and the temperature. researchgate.netmdpi.com The study of these dynamics is often conducted through dielectric spectroscopy, which measures the response of the material to an oscillating electric field. researchgate.net

The primary mechanism of interest in molecules like this compound and its analogues is the reorientation of the permanent dipole moment. diva-portal.org The nOCB series possesses a significant dipole moment of approximately 4.57 D, primarily due to the cyano group. researchgate.net The dynamics of this reorientation are characterized by relaxation times. In the nematic phase, two principal relaxation times are considered:

Longitudinal relaxation time (τ∥): Associated with the slow, end-over-end rotation of the molecule around its short axis. This motion is highly hindered by the nematic potential and is observed in the MHz range. researchgate.nettandfonline.com

Transverse relaxation time (τ⊥): Related to the much faster rotation of the molecule around its long axis. researchgate.net

The application of a static electric field can enhance the orientational order of the liquid crystal. researchgate.net In materials with positive dielectric anisotropy like the nOCB family, the electric field aligns the molecular director with the field, which can influence the phase transition temperatures. researchgate.net The time it takes for the molecules to switch from one orientation to another upon application or removal of the field (switching time) is a critical parameter for device performance. researcher.life

The rotational dynamics can be quantified by the relaxation time (τ) and the activation enthalpy (ΔH), which describes the temperature dependence of the relaxation process according to the Arrhenius equation. researchgate.net Studies on the nOCB series have determined these parameters, showing a clear dependence on the length of the alkyloxy chain. researchgate.net

Table 2: Dielectric Relaxation Times for the nOCB Homologous Series This table compares the longitudinal dielectric relaxation times for various members of the 4-n-alkyloxy-4'-cyanobiphenyl (nOCB) series in their nematic and isotropic phases at a constant reference temperature. The relaxation time reflects the speed of molecular reorientation around the short axis. researchgate.net

| Compound | Nematic Phase (τ∥ in ns) at 338 K | Isotropic Phase (τ_is in ns) at 348 K |

| 5OCB | 20.2 | 3.34 |

| 6OCB | 29.8 | 4.41 |

| 7OCB | 44.5 | 5.89 |

| 8OCB | 67.2 | 7.95 |

The retardation factor, g∥ = τ∥ / τ_is, quantifies the degree to which the nematic potential slows down the molecular rotation compared to the isotropic phase. This factor increases significantly as the alkyl chain gets longer, indicating a more ordered and stable nematic phase. tandfonline.com The nematic potential itself, which represents the energy barrier for a molecule to rotate against the preferred alignment, can also be calculated from these dielectric measurements. researchgate.net

Optical and Non Linear Optical Nlo Properties of 4 Pentyloxy Benzonitrile Systems

Self-Interaction of Laser Beams in 4-(Pentyloxy)benzonitrile Media

When a high-intensity laser beam passes through a non-linear medium such as this compound, it can alter the optical properties of the medium, which in turn affects the propagation of the beam itself. This self-interaction gives rise to several fascinating phenomena, including self-diffraction, self-bending, and filamentation. Research on the closely related compound 4-(4-pentenyloxy)benzonitrile provides direct insight into these effects. researchgate.net

Self-diffraction occurs in non-linear media when the laser beam's intensity is sufficiently high. researchgate.net The intense beam induces a refractive index grating in the material, which then diffracts the beam itself. In studies involving 4-(4-pentenyloxy)benzonitrile, patterns resulting from this self-diffraction were observed and analyzed as a function of the incident laser beam's intensity. researchgate.net This phenomenon is indicative of the material's ability to modulate its own refractive index in response to the spatial variations in the light's intensity, leading to the formation of characteristic far-field diffraction patterns, often seen as concentric rings. researchgate.netresearchgate.net

The optical non-linearity of benzonitrile (B105546) derivatives can also lead to self-bending and filamentation of a laser beam. In experiments with 4-(4-pentenyloxy)benzonitrile, increasing the power of a continuous-wave argon laser from 100 mW to 1W resulted in observable changes to the beam's propagation. researchgate.net Initially, the central spot of the laser beam exhibited self-bending. As the power was further increased, the beam broke up into multiple, smaller beams, a phenomenon known as filamentation. researchgate.net This behavior is a direct consequence of the non-linear relationship between the material's refractive index and the intensity of the light passing through it.

| Laser Power | Observed Phenomenon in 4-(4-pentenyloxy)benzonitrile |

| 100 mW | Initial State |

| > 100 mW | Self-Bending of Central Spot |

| ~ 1 W | Filamentation Effect |

This table illustrates the power-dependent self-action effects observed in a benzonitrile derivative medium. researchgate.net

Origin of Non-linear Optical Properties in Benzonitrile Chromophores

The non-linear optical properties of materials like this compound originate from their molecular structure. These organic molecules are typically designed as "chromophores" consisting of three key components: an electron donor, an electron acceptor, and a π-conjugated bridge that connects them. rsc.org

In benzonitrile chromophores, the benzonitrile group, with its electron-withdrawing cyanide (-CN) group, functions as the electron acceptor. nih.gov The pentyloxy group (–O–C₅H₁₁) attached to the benzene (B151609) ring acts as an electron-donating group. The aromatic benzene ring itself serves as part of the π-conjugated bridge. This donor-π-acceptor (D-π-A) architecture facilitates the movement of electrons (intramolecular charge transfer) when the molecule is excited by an electric field, such as that from a high-intensity laser. This efficient charge transfer is responsible for the large molecular hyperpolarizability (β), a key measure of a molecule's NLO activity, which in turn gives rise to the macroscopic NLO effects observed. rsc.org

| Molecular Component | Function in NLO Chromophore | Example in this compound |

| Electron Donor | Pushes electron density into the bridge | Pentyloxy Group (–O–C₅H₁₁) |

| π-Conjugated Bridge | Facilitates electron movement | Benzene Ring |

| Electron Acceptor | Pulls electron density from the bridge | Nitrile Group (–CN) |

This table details the components of a typical D-π-A chromophore and their roles in generating non-linear optical properties, using this compound as an example.

Mechanisms of Optical Nonlinearity and Thermally Self-Induced Nonlinearity

The primary mechanism behind the observed self-action effects is a change in the refractive index of the medium induced by the laser beam. This change can arise from several physical processes, with thermal effects being particularly significant.

When the material absorbs energy from the laser, its temperature increases. Many materials, including organic compounds, have a refractive index that is dependent on temperature (a non-zero thermo-optic coefficient, dn/dT). The Gaussian intensity profile of a laser beam (most intense at the center) creates a corresponding temperature gradient in the material. This temperature gradient translates into a spatial variation of the refractive index, effectively creating a "thermal lens." researchgate.net

If the refractive index decreases with temperature (negative dn/dT), the medium acts as a diverging lens, causing self-defocusing. If the refractive index increases with temperature (positive dn/dT), it acts as a converging lens, leading to self-focusing. researchgate.net These thermally self-induced changes in the refractive index are a major contributor to the phenomena of self-diffraction, self-bending, and the formation of aberrational ring patterns in the far field. researchgate.net

Development of Photorefractive Materials from Benzonitrile Derivatives

The significant NLO properties of benzonitrile derivatives make them attractive building blocks for the development of advanced optical materials, including photorefractive materials. The photorefractive effect is a light-induced change in the refractive index in an electro-optic material. It requires both photo-conductivity and the electro-optic effect.

While research has focused on various applications, the development of multifunctional benzonitrile derivatives for use in organic light-emitting diodes (OLEDs) highlights their versatility in optoelectronics. rsc.org The principles used to engineer these molecules, such as creating donor-acceptor-donor' (D-A-D') structures, can be adapted for photorefractive applications. rsc.org By incorporating benzonitrile derivatives as NLO chromophores into a polymer matrix, it is possible to create guest-host photorefractive composites. nih.gov In such a system, other components would be added to provide charge generation and transport capabilities, but the benzonitrile chromophore would be responsible for the electro-optic response that ultimately changes the material's refractive index. The goal of such research is to create materials that are highly sensitive, have a fast response time, and can be easily processed for device fabrication. ethernet.edu.et

Applications and Advanced Materials Incorporating 4 Pentyloxy Benzonitrile

Integration into Liquid Crystal Displays (LCDs) and Electro-Optical Devices

4-(Pentyloxy)benzonitrile and its close chemical relatives are integral to the formulation of liquid crystal mixtures used in electro-optical devices. Compounds with a cyano group exhibit strong polarization, which can effectively increase the molecular π-electron conjugation length, a desirable trait for liquid crystal materials. rhhz.net The design and synthesis of such liquid crystalline molecules are a primary focus in the research and development of liquid crystal displays (LCDs). rhhz.net

Liquid crystals (LCs) with high birefringence (Δn) are particularly useful for a variety of electro-optic applications, including supertwisted nematic (STN) LCDs and polymer-dispersed liquid crystal displays (PDLCs). rhhz.net For instance, related cyanobiphenyl compounds like 4-carbonitrile,4′-pentyloxy-1,1′-biphenyl (5OCB) and 4-carbonitrile,4′-octyloxy-1,1′-Biphenyl (8OCB) are used as components in commercial liquid crystal mixtures. google.com Similarly, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), which shares the pentyl and benzonitrile (B105546) groups, is a well-known rod-like liquid crystal with a nematic phase used in optoelectronic applications. ossila.com These materials function by aligning their molecular axes in response to an applied electric field, which alters the passage of light and allows for the creation of images. The specific properties of this compound, such as its dielectric anisotropy and clearing point, would determine its precise role and concentration within a liquid crystal mixture designed for a specific device.

The effectiveness of these materials in displays is based on their ability to switch between a light-scattering state and a clear, transparent state. google.com In some applications, a cholesteric liquid crystal material, which can be comprised of a nematic liquid crystal with negative dielectric anisotropy, a chiral dopant, and an ionic additive, is used to create bistable electro-optical devices that only require power during switching. google.com

Utilization as Monomers in Liquid Crystalline Polymers

The molecular structure of this compound makes it a suitable mesogenic (liquid crystal-forming) unit to be incorporated into polymers. When attached as side chains to a flexible polymer backbone, these mesogenic groups can impart liquid crystalline order to the entire macromolecule.

Side-chain liquid-crystalline polysiloxanes (SCLCPs) are a significant class of materials that leverage mesogens similar to this compound. utwente.nl These polymers combine the flexibility of a polysiloxane backbone with the anisotropic properties of liquid crystalline side groups. mdpi.com Research has demonstrated the synthesis of SCLCPs where mesogenic molecules like 4-(ω-alkenyloxy)-4'-cyanobiphenyl are attached to a polysiloxane main chain via a flexible spacer. utwente.nl

A closely related structure, 4′-cyano-4-(pentyloxy)stilbene, has been successfully used to create a side-chain liquid-crystalline polysiloxane. researchgate.netdtic.mil In this architecture, the cyanobiphenyl group, which is structurally analogous to the benzonitrile moiety, acts as the mesogenic core responsible for the liquid crystal behavior of the polymer. The pentyloxy group provides necessary flexibility and influences the transition temperatures of the mesophases. These polymers are of interest for applications such as optical recording devices. utwente.nl

Several polymerization methods are employed to synthesize SCLCPs. For a long time, the hydrosilylation reaction was the dominant method, where a SiH-containing polymer backbone reacts with vinyl-containing mesogenic molecules. utwente.nlmdpi.com More recently, other techniques like atom transfer radical polymerization (ATRP) and click reactions have been developed for more controlled synthesis. mdpi.com

Another established method is the direct condensation polymerization of dichlorosilane (B8785471) monomers that already contain the mesogenic unit. researchgate.netdtic.mil For example, the liquid-crystalline side-chain polymer 4′-cyano-4-(pentyloxy)stilbene polysiloxane was synthesized through the condensation polymerization of the corresponding dichlorosilane monomer. researchgate.netdtic.mil

The mesogenic behavior of the resulting polymers is a key area of study. The type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures are determined by the structure of the mesogen, the length of the flexible spacer connecting it to the backbone, and the nature of the polymer backbone itself. mdpi.com For SCLCPs containing cyanobiphenyl mesogens, researchers have observed that an increase in the degree of polymerization can lead to an increase in phase transition temperatures. mdpi.com The introduction of different mesogens into the same copolymer can result in smectic A mesophases and an increase in isotropization temperatures, indicating favorable interactions between the unlike mesogenic units. acs.org

Potential as Active Components in Photorefractive Systems

Materials with nonlinear optical (NLO) properties are essential for photorefractive systems, which have potential uses in electro-optical devices. researchgate.net Substances that contain chromophores, such as the cyano-substituted aromatic ring in this compound, are known to exhibit NLO properties. researchgate.net The photorefractive effect involves a light-induced change in the refractive index of a material.

Research into a related compound, 4-(4-pentenyloxy)benzonitrile, has demonstrated NLO effects. researchgate.net When a laser beam of sufficient power passes through this material, it can induce self-diffraction patterns. researchgate.net This phenomenon arises from changes in the optical properties of the medium induced by the incident radiation. researchgate.net Photorefractive polymers often consist of a host polymer doped with a photosensitizer, a nonlinear optical chromophore, and a charge-transporting group. researchgate.net For instance, a photorefractive polymer system showed a high two-beam coupling gain coefficient, indicating efficient energy transfer between two laser beams, which is a hallmark of the photorefractive effect. researchgate.net The stability and longevity of these properties are crucial for practical applications. researchgate.net

Exploration in Supramolecular Architectures with Tailored Properties

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions like hydrogen bonding, π-π stacking, and coordination bonds. mpg.de The modular assembly of such coordination architectures is a promising strategy for creating novel materials with tailored properties. mpg.de

The nitrile group and the phenyl ring of this compound make it a candidate for participating in such architectures. While specific research on this compound in this context is limited, the principles can be understood from similar building blocks. For example, 1,4-benzenedicarboxylic acid, which features a similar central phenyl ring, is widely used as a linker to connect metal atoms, forming metal-organic coordination networks (MOCNs). mpg.de These frameworks can be designed to have specific topologies and properties, such as nanoporosity for molecular adsorption. mpg.de The ability to form highly organized architectures is a key goal in this field. mpg.de

Chemical Derivatization and Functionalization of 4 Pentyloxy Benzonitrile

Strategies for Selective Functionalization of the Pentyloxy Chain

Selective functionalization of the pentyloxy chain of 4-(pentyloxy)benzonitrile, without altering the benzonitrile (B105546) group, is crucial for modifying its physical and chemical properties. One documented approach involves the synthesis of derivatives where the core structure is maintained, but the terminal end of the pentyloxy chain is altered. For instance, the synthesis of meso-tetrakis[4-(pentyloxy)phenyl] porphyrin has been achieved by reacting 4-pentyloxybenzaldehyde with pyrrole. tu.ac.th This demonstrates a strategy where the aldehyde functionality, which can be derived from the benzonitrile, serves as a reactive site for constructing larger molecular architectures, while the pentyloxy chain influences the solubility and spatial orientation of the final product.

Another strategy involves the creation of ether linkages. For example, 2,3,4-trihydroxy benzonitrile has been connected to three 4-cyanobiphenyl (B145940) units via ether linkages with aliphatic spacers, including those with a pentyloxy length. researchgate.net This highlights the use of the hydroxyl group on the benzonitrile ring as a point of attachment for the pentyloxy chain, which then acts as a flexible spacer.

Furthermore, iron-catalyzed selective etherification and transetherification reactions using alcohols present a potential pathway for modifying the pentyloxy chain. acs.org While not specifically demonstrated on this compound in the provided information, these methods offer a general strategy for altering ether functionalities.